molecular formula C10H11NO2 B8076369 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine

6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine

Cat. No.: B8076369
M. Wt: 177.20 g/mol
InChI Key: LLYXVJSBHTYYPM-UHFFFAOYSA-N
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Description

6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H11NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted pyridine with a dioxin derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the ring system are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-cyclopenta[b]pyridine: A related compound with a similar ring system but lacking the dioxin moiety.

    3-bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine: A brominated derivative with different reactivity and properties.

Uniqueness

6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is unique due to its fused ring system that combines a pyridine and a dioxin ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,8-dioxa-10-azatricyclo[7.4.0.03,7]trideca-1(9),10,12-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-7-8(4-1)13-10-9(12-7)5-2-6-11-10/h2,5-8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYXVJSBHTYYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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